Methyl 2-oxo-3-phenylpropanoate
Overview
Description
Methyl 2-oxo-3-phenylpropanoate, also known as methyl benzoylformate, is an organic compound with the molecular formula C10H10O3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis due to its versatile reactivity and serves as an important intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of benzoylformic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Another method involves the reaction of benzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by acidification to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced via the esterification of benzoylformic acid with methanol using sulfuric acid as a catalyst. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoylformic acid.
Reduction: Methyl 3-hydroxy-3-phenylpropanoate.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Methyl 2-oxo-3-phenylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-oxo-3-phenylpropanoate involves its reactivity as an electrophile due to the presence of the carbonyl group. It can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Methyl 2-oxo-3-phenylpropanoate can be compared with other similar compounds, such as:
Methyl 3-oxo-3-phenylpropanoate: Similar in structure but with a different position of the carbonyl group.
Methyl 2-methyl-3-oxo-3-phenylpropanoate: Contains an additional methyl group, leading to different reactivity and applications.
Ethyl 3-oxo-3-phenylpropanoate: Similar ester but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-oxo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSFPBSWNREAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340190 | |
Record name | Methyl 2-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-58-9 | |
Record name | Methyl 2-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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